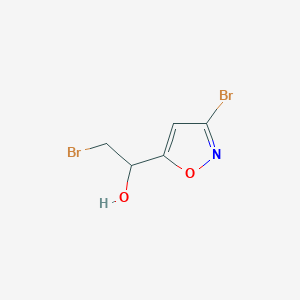

2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol typically involves the bromination of 3-bromo-5-isoxazolylmethanol. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions in specialized reactors. These methods ensure high purity and yield of the final product, adhering to good manufacturing practices (GMP) and maintaining cleanroom standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form alcohols or amines.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique brominated structure allows for various chemical transformations, including substitution, oxidation, and reduction reactions.

Biology

Research indicates that 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol exhibits potential antimicrobial and anti-inflammatory properties. The isoxazole moiety contributes to its biological activity, making it a subject of interest in pharmacological studies.

Medicine

The compound is explored for its potential use in drug development. Its electrophilic nature allows it to interact with nucleophilic sites on biomolecules, leading to modifications that can disrupt normal cellular functions. This mechanism underlies its potential as an antimicrobial agent .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in chemical manufacturing.

Antimicrobial Properties

Studies have shown that compounds with isoxazole rings exhibit significant antimicrobial activities against various bacterial strains. For instance, derivatives similar to this compound have demonstrated effective inhibition against Mycobacterium tuberculosis. The mechanism involves interaction with specific enzymes critical for bacterial survival.

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of various isoxazole derivatives on mammalian cell lines. The MTT assay indicated that concentrations up to 50 μg/mL were permissible without significant cytotoxicity, suggesting a favorable safety profile for further development .

Inhibition of DprE1 Enzyme

A study evaluated several compounds structurally related to isoxazoles for their ability to inhibit the DprE1 enzyme in Mycobacterium tuberculosis. Compounds derived from similar scaffolds showed IC50 values ranging from 2.2 μM to 6 μM. Although specific data on this compound was not available, its structural similarity suggests potential efficacy in this area .

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 1-(3-Bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol

- 1-(3-Bromo-5-isoxazolyl)ethanol

- 1-(3-Bromo-5-isoxazolyl)-1-propanone

Uniqueness

2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Biological Activity

2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol, a compound with the molecular formula C5H5Br2NO2, is part of the isoxazole family and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound features two bromine atoms and an isoxazole moiety, which contribute to its reactivity and biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 268.89 g/mol |

| IUPAC Name | 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanol |

| CAS Number | 76596-55-9 |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Synthesis

The synthesis of this compound typically involves bromination reactions. The primary method includes the bromination of 3-bromo-5-isoxazolylmethanol using bromine in dichloromethane under controlled conditions. This method ensures high purity and yield necessary for biological evaluations .

Antimicrobial Properties

Research indicates that compounds containing isoxazole rings exhibit significant antimicrobial activities. For instance, studies have shown that derivatives similar to this compound demonstrate effective inhibition against various bacterial strains, including those responsible for tuberculosis. The compound's mechanism involves interaction with specific enzymes critical for bacterial survival .

Case Studies

-

Inhibition of DprE1 Enzyme :

A study evaluated several compounds structurally related to isoxazoles for their ability to inhibit the DprE1 enzyme in Mycobacterium tuberculosis. Compounds derived from similar scaffolds showed IC50 values ranging from 2.2 μM to 6 μM. Although specific data on this compound was not available, its structural similarity suggests potential efficacy in this area . -

Cytotoxicity Assessment :

In vitro studies have assessed the cytotoxic effects of various isoxazole derivatives on mammalian cell lines. The MTT assay indicated that concentrations up to 50 μg/mL were permissible without significant cytotoxicity, suggesting a favorable safety profile for further development .

The biological activity of this compound can be attributed to its electrophilic nature. It interacts with nucleophilic sites on proteins and enzymes, leading to modifications that disrupt normal cellular functions. This mechanism underlies its potential as an antimicrobial agent .

Comparison with Similar Compounds

A comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound Name | Biological Activity |

|---|---|

| 1-(3-Bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol | Moderate antimicrobial |

| 1-(3-Bromo-5-isoxazolyl)ethanol | Low cytotoxicity |

| 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-o | Potentially high activity |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol, and how can purity be maximized?

- Methodology : The compound is synthesized via bromination of its oxazole precursor under controlled conditions (e.g., using N-bromosuccinimide in inert atmospheres to minimize side reactions). Key steps include temperature regulation (0–5°C for bromination) and solvent selection (e.g., dichloromethane for solubility). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

- Data Insight : Similar compounds like (1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol require multi-step protocols with yields optimized by adjusting stoichiometry and reaction time .

Q. How is the molecular structure of this compound characterized?

- Techniques :

- Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : Exact mass determination (e.g., 262.0388 Da) validates molecular formula (C6H7Br2O) .

- X-ray Crystallography : Resolves bond lengths/angles; SHELX programs refine structural models .

Q. What biological activities are associated with brominated oxazole derivatives, and how are they screened?

- Screening Methods :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.

- Enzyme Inhibition : Fluorescence-based assays to study interactions with targets like kinases or proteases.

- Findings : Bromo-substituted oxazoles exhibit enhanced bioactivity due to electrophilic bromine, which facilitates covalent binding to biological targets .

Advanced Questions

Q. How can stereochemical challenges in synthesizing enantiomerically pure forms of this compound be addressed?

- Strategies :

- Chiral Catalysts : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) during bromination to control stereochemistry.

- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak® IA) to resolve enantiomers .

- Case Study : (S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-ol synthesis achieved 98% enantiomeric excess via asymmetric hydrogenation .

Q. What experimental designs resolve contradictions in bioactivity data between structural analogs?

- Approach :

- Comparative SAR Studies : Test analogs with varying substituents (e.g., methyl vs. phenyl groups) to isolate activity drivers.

- Structural Data Cross-Validation : Pair crystallographic data with molecular docking to explain binding affinity differences.

- Example : Substituting bromine with chlorine in oxazole analogs reduced antimicrobial efficacy by 40%, highlighting bromine’s role in target interaction .

Q. How are advanced analytical methods applied to assess stability and degradation pathways?

- Techniques :

- HPLC-MS : Monitors degradation products under stress conditions (heat, light).

- Kinetic Studies : Arrhenius plots predict shelf-life at varying temperatures.

Q. Data Analysis & Contradiction Resolution

Q. How are discrepancies in crystallographic data addressed during structural refinement?

- Tools : SHELXL software refines structures using least-squares minimization and TwinRotMat for twinned crystals .

- Example : A 0.02 Å discrepancy in C-Br bond lengths was resolved by adjusting thermal parameters and validating against DFT-calculated geometries .

Q. What computational methods predict reactivity and regioselectivity in bromination reactions?

- Methods :

Properties

IUPAC Name |

2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NO2/c6-2-3(9)4-1-5(7)8-10-4/h1,3,9H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIIEBIFVAUGEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)C(CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.